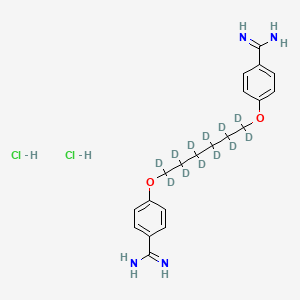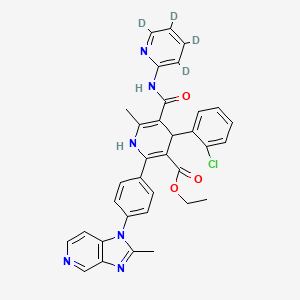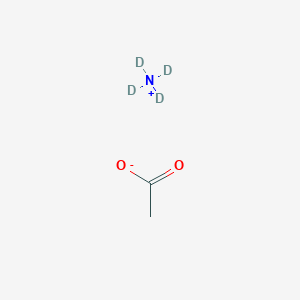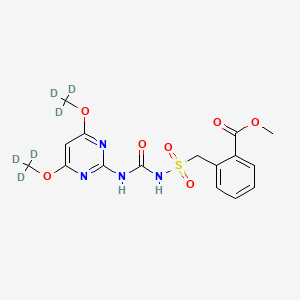
Bensulfuron-methyl-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bensulfuron-methyl-d6 is a deuterated form of Bensulfuron-methyl, a sulfonylurea herbicide. This compound is primarily used as an internal standard for the determination of pesticide residues by liquid chromatography-mass spectrometry (LC-MS) . Bensulfuron-methyl itself is widely used in agriculture to control broadleaf and sedge weeds in rice fields .
Métodos De Preparación
The synthesis of Bensulfuron-methyl-d6 involves the incorporation of deuterium atoms into the Bensulfuron-methyl molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of the methyl ester of 2-(4,6-dimethoxypyrimidin-2-ylcarbamoylsulfamoyl)-o-toluic acid.
Deuteration: The methyl ester is then subjected to deuteration, where hydrogen atoms are replaced with deuterium atoms. This can be achieved using deuterated reagents under specific reaction conditions.
Purification: The final product, this compound, is purified using chromatographic techniques to ensure the desired level of deuteration and purity.
Industrial production methods for this compound are similar to those used for other deuterated compounds, involving large-scale deuteration processes and stringent quality control measures to ensure consistency and purity.
Análisis De Reacciones Químicas
Bensulfuron-methyl-d6 undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding acid and alcohol.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfonylurea group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic hydrolysis conditions, oxidizing agents such as hydrogen peroxide, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Bensulfuron-methyl-d6 has several scientific research applications, including:
Analytical Chemistry: It is used as an internal standard in LC-MS for the accurate quantification of pesticide residues in environmental and biological samples.
Environmental Studies: Research on the degradation and persistence of this compound in soil and water helps in understanding its environmental impact and developing bioremediation strategies.
Mecanismo De Acción
Bensulfuron-methyl-d6 exerts its effects by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants . This inhibition leads to the accumulation of toxic intermediates and ultimately results in the death of the target weeds. The molecular targets and pathways involved in this mechanism include the ALS enzyme and the associated biosynthetic pathways for valine, leucine, and isoleucine.
Comparación Con Compuestos Similares
Bensulfuron-methyl-d6 is unique due to its deuterated nature, which makes it particularly useful as an internal standard in analytical chemistry. Similar compounds include other sulfonylurea herbicides such as:
Nicosulfuron: Used for controlling grass weeds in maize.
Halosulfuron-methyl: Effective against broadleaf weeds and nutsedge in various crops.
Pyrazosulfuron: Used in rice fields for controlling broadleaf and sedge weeds.
Ethoxysulfuron: Applied in sugarcane and rice for weed control.
These compounds share a similar mode of action by inhibiting the ALS enzyme but differ in their specific chemical structures and applications.
Propiedades
Fórmula molecular |
C16H18N4O7S |
|---|---|
Peso molecular |
416.4 g/mol |
Nombre IUPAC |
methyl 2-[[4,6-bis(trideuteriomethoxy)pyrimidin-2-yl]carbamoylsulfamoylmethyl]benzoate |
InChI |
InChI=1S/C16H18N4O7S/c1-25-12-8-13(26-2)18-15(17-12)19-16(22)20-28(23,24)9-10-6-4-5-7-11(10)14(21)27-3/h4-8H,9H2,1-3H3,(H2,17,18,19,20,22)/i1D3,2D3 |
Clave InChI |
XMQFTWRPUQYINF-WFGJKAKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)CC2=CC=CC=C2C(=O)OC)OC([2H])([2H])[2H] |
SMILES canónico |
COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)CC2=CC=CC=C2C(=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


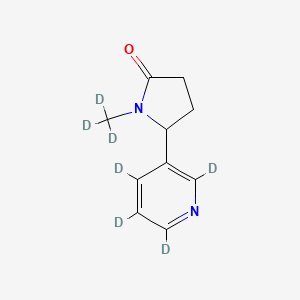
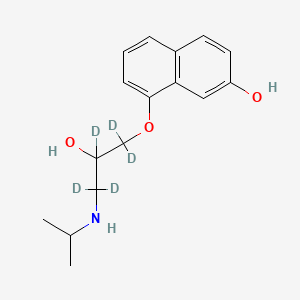
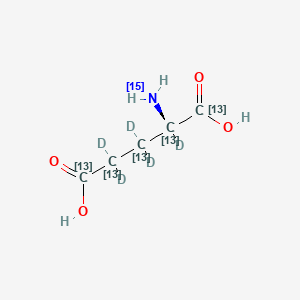
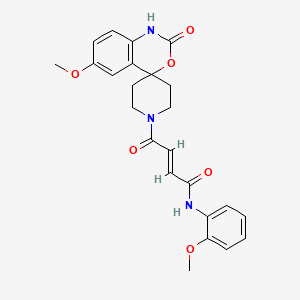
![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-N-(trideuteriomethyl)benzamide](/img/structure/B12412782.png)
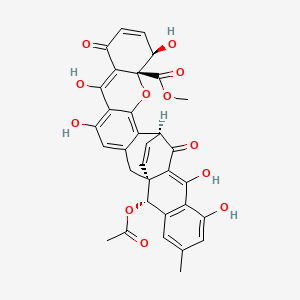
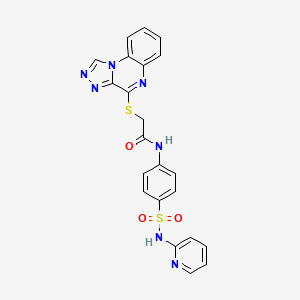
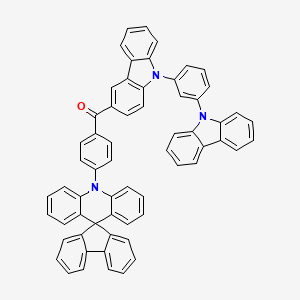
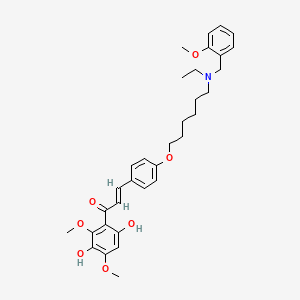
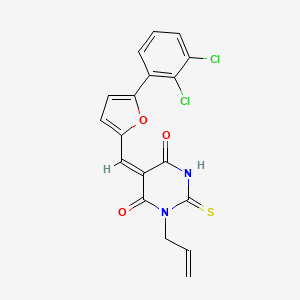
![[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12412822.png)
